molecular formula C9H14N2S2 B14776737 N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine

Cat. No.: B14776737
M. Wt: 214.4 g/mol
InChI Key: UHIBMGPXFZTKGK-UHFFFAOYSA-N
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Description

N-[1-(2-Methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is a secondary amine featuring a thietan (three-membered sulfur-containing ring) and a 2-methylthiazole group.

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H14N2S2/c1-6(10-8-3-12-4-8)9-5-13-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3

InChI Key

UHIBMGPXFZTKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C)NC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate thietanamine precursor under controlled conditions. Common reagents include thionating agents and cyclization catalysts . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles and thietanamines, which can be further functionalized for specific applications .

Scientific Research Applications

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key differentiator is the thietan-3-amine moiety, which introduces ring strain and enhanced reactivity compared to bulkier or more flexible substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity/Applications Reference
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine C₉H₁₄N₂S₂ Thietan-3-amine, 2-methylthiazole Not explicitly reported
N-(4-Methoxybenzyl)-1-(2-methylthiazol-4-yl)ethanamine C₁₄H₁₇N₃OS 4-Methoxybenzyl, ethylamine Supplier-listed (95% purity)
MTEP (3-[(2-methylthiazol-4-yl)ethynyl]piperidine) C₁₀H₁₂N₂S Ethynyl linker, piperidine Attenuates stress-induced cocaine seeking in addiction models
N,4-Dimethyl-1,3-thiazol-2-amine C₅H₈N₂S N,4-dimethyl groups General research applications
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine C₉H₆Cl₂N₂S 2,4-Dichlorophenyl Structural studies (crystallography)

Key Differences and Implications

Thietan vs. Piperidine (MTEP):

  • MTEP’s piperidine group provides conformational flexibility, aiding interaction with central nervous system targets (e.g., metabotropic glutamate receptors) . In contrast, the thietan ring’s strain may limit flexibility but enhance binding affinity to specific targets.
  • Pharmacokinetics: Thietan’s smaller size could improve blood-brain barrier penetration compared to MTEP’s bulkier piperidine.

Thietan vs. The thietan group may balance hydrophobicity and metabolic resistance.

Thiazol-2-amine Derivatives ():

  • Substitutions on the thiazole’s 2-position (e.g., dichlorophenyl) enhance electronic effects, altering reactivity and binding to biological targets like enzymes or receptors . The thietan-3-amine’s sulfur atom could engage in hydrogen bonding or metal coordination, distinct from aryl substituents.

Biological Activity

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is a compound of significant interest in pharmacological research due to its unique structural composition, which includes both thiazole and thietan moieties. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antifungal, and potential antitumor properties.

Compound Overview

  • Molecular Formula : C9H14N2S2
  • Molecular Weight : 214.4 g/mol
  • Structural Features : The compound features a thietan ring and a thiazole group, which are known to contribute to various biological activities.

Antimicrobial Properties

Compounds containing thiazole rings are often associated with antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of the thiazole moiety enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.

Table 1: Antimicrobial Activity Comparison

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAntibacterialTBD
2-Amino-1,3,4-thiadiazole DerivativesAntibacterial32.6
FluconazoleAntifungal24–26

Antifungal Activity

Studies have indicated that derivatives of compounds similar to this compound exhibit antifungal properties against strains such as Candida albicans and Aspergillus niger. The structural complexity of this compound may enhance its efficacy compared to simpler analogs.

Case Study: Antifungal Efficacy

A study demonstrated that derivatives with thiazole structures showed significant antifungal activity, with some exhibiting inhibition percentages ranging from 58% to 66% against A. niger and C. albicans, indicating promising therapeutic potential for fungal infections .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to form hydrogen bonds and interact with specific biological targets contributes significantly to its antimicrobial and antifungal activities.

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